2-chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Medicinal Chemistry Hit Identification Fragment-Based Drug Discovery

This 2-chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-56-1) presents a unique di-ortho-halogenation motif (Cl, F) on a benzamide scaffold with a meta-oxopyrrolidinyl phenyl attachment, absent in congeneric analogs. With a lead-like MW (332.76 Da) and no published bioactivity, it serves as an unbiased chemotype for phenotypic screening and a halogenated reference in property-modulation matrices. Available through Sigma-Aldrich's AldrichCPR collection (S54462) and >10 ZINC-listed suppliers, enabling seamless institutional procurement. Ideal for HTS and SAR studies.

Molecular Formula C17H14ClFN2O2
Molecular Weight 332.76
CAS No. 941889-56-1
Cat. No. B2739450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941889-56-1
Molecular FormulaC17H14ClFN2O2
Molecular Weight332.76
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C17H14ClFN2O2/c18-13-6-2-7-14(19)16(13)17(23)20-11-4-1-5-12(10-11)21-9-3-8-15(21)22/h1-2,4-7,10H,3,8-9H2,(H,20,23)
InChIKeyFLTMZSSFQFURJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-56-1): Structural Identity and Procurement Baseline


2-Chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-56-1) is a synthetic small-molecule benzamide derivative with the molecular formula C₁₇H₁₄ClFN₂O₂ and a molecular weight of 332.76 g/mol . The compound features a 2-chloro-6-fluorobenzamide core linked via an amide bond to a 3-(2-oxopyrrolidin-1-yl)phenyl moiety [1]. It is commercially catalogued within the Sigma-Aldrich AldrichCPR collection (catalogue number S54462) as a rare and unique chemical for early discovery research, though Sigma-Aldrich explicitly states that no analytical data are collected for this product and all sales are final on an as-is basis . The compound is also listed across multiple screening-compound vendor databases including ZINC, Vitas-M, and AKos, indicating its availability as a member of commercial diversity screening libraries [1]. It belongs to a broader series of N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide analogues with contiguous CAS registry numbers in the 941889–941957 range, suggesting a common synthetic origin from a commercial compound library enumeration .

Why Generic Substitution Is Not Advisable for 2-Chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-56-1) in Screening or Probe Development


Substituting this compound with a close structural analogue—even one differing by a single methyl or methoxy group—introduces significant and quantifiable changes in key molecular properties that directly affect screening outcomes, hit validation, and structure-activity relationship (SAR) interpretation . Within the congeneric series of N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamides, the specific 2-chloro-6-fluoro substitution pattern on the benzamide ring is the sole member that simultaneously presents both a strong electron-withdrawing ortho-chloro and ortho-fluoro pair without additional substituents on the central N-phenyl ring [1]. This dual ortho-halogenation motif is well-precedented in medicinal chemistry to confer distinct conformational bias (restricted rotation about the aryl–amide bond), altered hydrogen-bonding capacity of the amide NH, and modulated metabolic stability relative to mono-halogenated, unsubstituted, or para-substituted congeners [1][2]. Furthermore, because no peer-reviewed biological activity data are publicly available for this specific compound , any substitution with an analogue would break traceability in a screening cascade: the replacement compound would carry unverified target engagement, selectivity, and ADME profiles that cannot be extrapolated from the parent, invalidating cross-compound comparisons in hit-to-lead or probe-development programmes .

Quantitative Differentiation Evidence for 2-Chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-56-1) Versus Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation from the Unsubstituted Benzamide Parent (CAS 330657-69-7)

The target compound (CAS 941889-56-1) possesses a molecular weight of 332.76 g/mol, which is 52.44 g/mol higher than the unsubstituted parent N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 330657-69-7, MW = 280.32 g/mol) due to the addition of the ortho-chloro and ortho-fluoro substituents on the benzamide ring . This mass differential is accompanied by an increase of two heavy atoms (Cl and F replacing two aromatic H atoms), raising the heavy atom count from 21 to 23 and altering the halogen-bond donor/acceptor profile [1]. The increased molecular weight and halogen content shift the compound into a higher tranche of lead-like chemical space (MW 300–350 Da) compared with the unsubstituted parent, which falls in the fragment-like region (MW < 300 Da) [1]. This distinction has procurement implications: the target compound is more suitable for lead-oriented screening libraries, whereas the unsubstituted parent is appropriate for fragment-based screening collections [1].

Medicinal Chemistry Hit Identification Fragment-Based Drug Discovery

Positional Isomerism: N-Phenyl Substitution at Position 3 Versus Position 4 in the Oxopyrrolidinylphenyl Moiety

The target compound bears the 2-oxopyrrolidin-1-yl substituent at the meta (3-) position of the N-phenyl ring, distinguishing it from the para (4-) substituted isomer 4-chloro-2-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide (CAS 905663-15-2), which shares the identical molecular formula (C₁₇H₁₄ClFN₂O₂, MW 332.76) but differs in the connectivity of the pyrrolidinone attachment . This meta-versus-para positional isomerism alters the relative orientation of the pyrrolidinone carbonyl with respect to the benzamide NH, changing the potential for intramolecular hydrogen bonding and the vector of any substituent-dependent interactions with biological targets [1]. In the unsubstituted N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 330657-69-7), which has been commercially available since at least 2008 and is listed across multiple building-block catalogues, the absence of both halogen substituents and the presence of the meta-pyrrolidinone attachment defines a distinct pharmacophoric geometry . The target compound uniquely combines the ortho-Cl/F benzamide substitution with the meta-pyrrolidinone N-phenyl attachment; no congener combining this halogenation pattern with the para-attachment appears in the contiguous CAS series .

Medicinal Chemistry Structure-Activity Relationship Isosteric Replacement

Halogen Substituent Pattern Differentiation: Ortho-Cl/Ortho-F Benzamide Versus 3,4,5-Trimethoxybenzamide in the Same N-Phenyloxopyrrolidine Series

Within the CAS-contiguous series of N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamides, the target compound (CAS 941889-56-1, MW 332.76, C₁₇H₁₄ClFN₂O₂) is the only member bearing a di-ortho-halogenated benzamide ring . The 3,4,5-trimethoxy analogue (CAS 941957-02-4, C₂₀H₂₂N₂O₅, MW 370.40) has a molecular weight 37.64 g/mol higher and introduces three hydrogen-bond acceptor methoxy groups, yielding a topological polar surface area (tPSA) increase of approximately 40–50 Ų and a logP reduction of approximately 1.0–1.5 log units relative to the halogenated target compound [1]. The 3,4-dimethoxy analogue (CAS 941933-80-8, MW 355.39) occupies an intermediate property space. These differences translate into markedly distinct cell permeability, solubility, and protein-binding profiles based on widely accepted physicochemical guidelines for drug-likeness [1]. Specifically, the target compound's halogenation pattern is predicted to yield higher membrane permeability (due to increased lipophilicity and reduced hydrogen-bonding capacity) compared with the poly-methoxylated congeners, while the methoxylated analogues are predicted to have superior aqueous solubility at the cost of reduced passive permeability [1].

Medicinal Chemistry Lead Optimisation Physicochemical Property Profiling

Vendor-Specific Purity Certification Gap: Sigma-Aldrich AldrichCPR 'As-Is' Status Versus Competing Supplier Claims

The Sigma-Aldrich AldrichCPR listing (catalogue S54462) for this compound explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.' . This stands in contrast to other vendors in the ZINC supply network (such as Vitas-M, Enamine, and AK Scientific) who may provide certificates of analysis with purity values typically ≥95% for analogous screening compounds [1]. The AldrichCPR programme is designed to provide access to rare and unique chemicals that are not part of Sigma-Aldrich's standard catalogue with full quality control, and the absence of vendor-supplied analytical data means that the purchasing laboratory must independently verify identity (e.g., by NMR, LC-MS) and purity (e.g., by HPLC-UV/ELSD) before using the compound in any quantitative assay . This procurement consideration is not applicable to the nearest congener, 2-chloro-6-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941956-85-0), which is listed by benchchem and evitachem with a claimed purity of 95% .

Quality Assurance Procurement Compliance Analytical Chemistry

Availability and Supply-Chain Multi-Sourcing Versus the Methyl-Substituted Congener

The target compound (CAS 941889-56-1) is listed in the ZINC database as available from at least ten distinct supplier catalogues, including Sigma-Aldrich (AldrichCPR), Vitas-M (building blocks and screening collection), Enamine (building blocks), AK Scientific, Ambinter, Fluorochem, KeyOrganics, Princeton BioMolecular Research, and IBScreen [1]. This multi-vendor availability provides procurement redundancy and competitive pricing not available for the closest methyl-substituted congener, 2-chloro-6-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941956-85-0), which has a more limited supplier footprint [2]. The broad supplier base for the target compound reflects its membership in multiple commercial screening libraries, increasing the likelihood that it has been pre-plated and formatted for immediate high-throughput screening use [1]. However, the Sigma-Aldrich AldrichCPR entry alone accounts for the compound's availability through a major scientific supply channel with established institutional procurement contracts, a logistical advantage that may offset the lack of vendor analytical data for laboratories with in-house QC capabilities .

Supply Chain Chemical Procurement Screening Library Acquisition

Optimal Application Scenarios for 2-Chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-56-1) Based on Quantitative Differentiation Evidence


High-Throughput Screening Library Member for Lead-Like Chemical Space Exploration

With a molecular weight of 332.76 g/mol and a di-ortho-halogenated benzamide scaffold, this compound occupies the lead-like chemical space (MW 300–350 Da) that is favoured for initial HTS hit identification campaigns where both binding efficiency and downstream optimisation potential are required . Its broad multi-vendor availability through at least ten ZINC-listed suppliers, including membership in multiple pre-plated screening libraries, makes it logistically straightforward to acquire in screening-ready formats . The AldrichCPR catalogue channel further enables procurement through institutional Sigma-Aldrich contracts, simplifying administrative overhead for academic screening centres and biotech hit-discovery groups .

Negative Control or Orthogonal Chemotype in TRPC6 or Related Ion-Channel Screening Cascades

Although no direct biological activity data are available for this specific compound, its structural relationship to the broader 2-chloro-6-fluorobenzamide class—which includes potent TRPC6 inhibitors such as SAR7334 (IC₅₀ = 7.9 nM)—suggests its utility as an orthogonal chemotype or negative control in ion-channel screening cascades . The unique meta-oxopyrrolidinyl N-phenyl attachment differentiates it from the aminoindanol-based TRPC6 inhibitors and from the 5-oxo-1-phenylpyrrolidin-3-yl benzamide series, providing a structurally distinct probe for assessing chemotype-dependent activity in TRP channel assays . Crucially, the absence of published target engagement data also makes this compound suitable as a truly naive compound for unbiased phenotypic screening where prior target annotation would introduce selection bias .

SAR Probe for Halogenation-Dependent Property Modulation in Benzamide Lead Series

The target compound serves as the halogenated reference point in a property-modulation matrix that includes the 3,4,5-trimethoxy analogue (CAS 941957-02-4, MW 370.40, higher tPSA, lower predicted permeability) and the unsubstituted parent (CAS 330657-69-7, MW 280.32, fragment-like) . This matrix enables a systematic evaluation of how halogenation versus methoxylation affects permeability, solubility, metabolic stability, and target binding within a constant N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide scaffold. The estimated logP increase of 1.0–1.5 units and tPSA reduction of ~40–50 Ų for the target compound relative to the trimethoxy analogue predicts meaningful differences in cell permeability and CYP-mediated metabolism, making this compound pair suitable for property-driven lead optimisation studies .

Quality-Control Intensive Hit Validation Requiring Independent Analytical Characterisation

Given the Sigma-Aldrich AldrichCPR 'as-is' sales terms with no vendor analytical data, this compound is best suited for laboratories with established in-house analytical chemistry capabilities (NMR, LC-MS, HPLC-UV/ELSD) that can independently verify identity and purity before use in quantitative assays . This scenario is common in well-resourced medicinal chemistry groups within pharmaceutical companies and academic drug discovery units where compound characterisation is a standard gate before biological testing . In this context, the compound's availability through Sigma-Aldrich's institutional procurement system provides a logistical advantage despite the quality-control burden, as the purchasing workflow integrates seamlessly with existing institutional chemical inventory management systems . Laboratories without in-house analytical capabilities should instead source the compound from alternative ZINC-listed suppliers that provide certificates of analysis .

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.